1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide
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Description
1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in cancer cell lines .
Action Environment
The synthesis of similar compounds has been described as environmentally benign , suggesting that environmental factors may have been considered in their design and synthesis.
Biochemical Analysis
Biochemical Properties
1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, leading to sustained suppression of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted through the urine and feces.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various kinases and other signaling proteins . Additionally, it may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFANLGXPOHHGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.